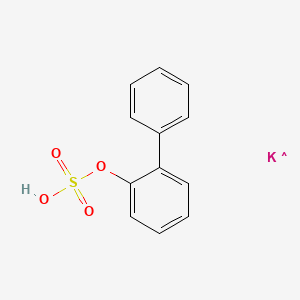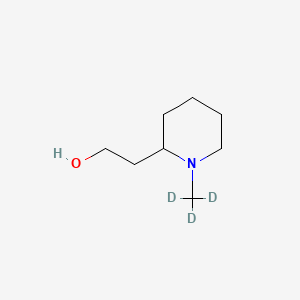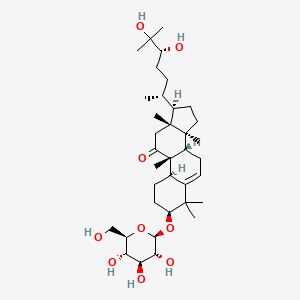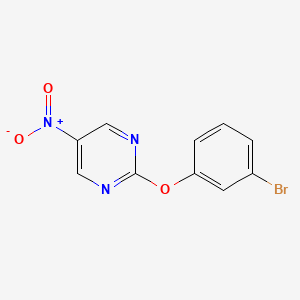
4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid typically involves the iodination of a precursor compound. One common method involves the use of a tin precursor and iodine-131, with Chloramine-T as an oxidant. The reaction is carried out at room temperature, yielding the desired product with high radiochemical purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and radiochemistry are applied to scale up the production. The use of automated synthesis modules and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and radiolabeled compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves its interaction with specific molecular targets. In radiopharmaceutical applications, the compound is metabolized in the body, and the radioactive iodine allows for imaging of metabolic processes. The iodophenyl group plays a crucial role in the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
15-(4-Iodophenyl)pentadecanoic acid: A closely related compound with similar applications in radiopharmaceuticals.
4-Iodophenylacetic acid: Another iodinated compound used in organic synthesis and radiochemistry.
3-(2-Iodophenyl)propionic acid: Utilized in the synthesis of radiolabeled compounds for medical imaging.
Uniqueness
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is unique due to its specific structural features, such as the dimethylpentadecanoic acid backbone, which imparts distinct chemical and biological properties. Its high radiochemical purity and stability make it particularly valuable in radiopharmaceutical applications .
Properties
CAS No. |
104426-55-3 |
|---|---|
Molecular Formula |
C23H37IO2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26) |
InChI Key |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)

![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)

![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)

